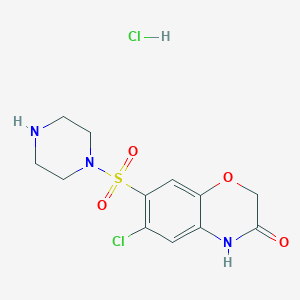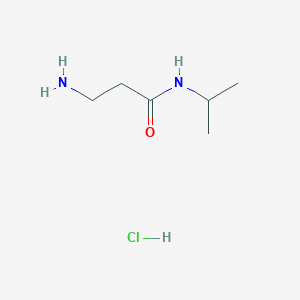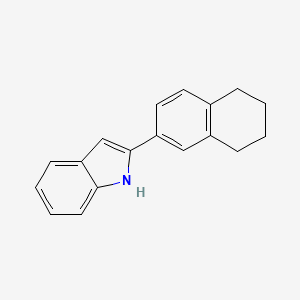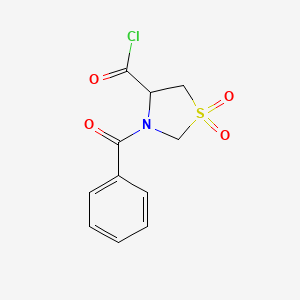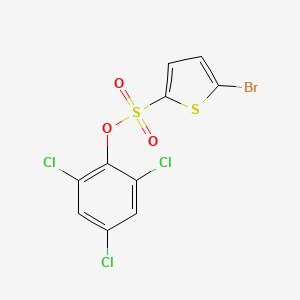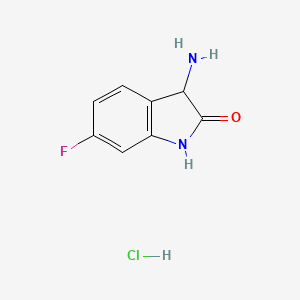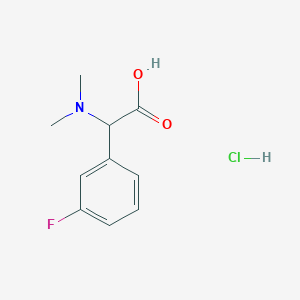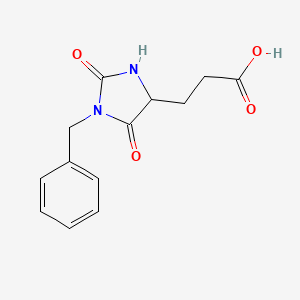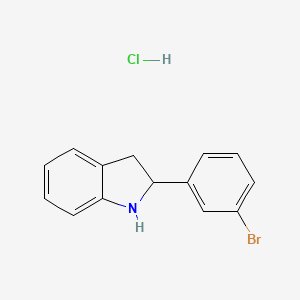
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Descripción general
Descripción
“(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 . It is used as an active pharmaceutical ingredient and an adjuvant .
Synthesis Analysis
Trifluoromethylpyridines, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 .
Chemical Reactions Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol”, have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” has a melting point of 67-68°C, a predicted boiling point of 270.5±35.0 °C, and a predicted density of 1.751±0.06 g/cm3 . It is stored at 2-8°C .
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity of drugs . The presence of this group in FDA-approved drugs has been associated with a variety of pharmacological activities. The compound can serve as a precursor in the synthesis of more complex drug molecules, especially those targeting diseases where fluorine’s unique properties can be beneficial.
Catalysis
In the field of catalysis, the compound’s structural motif, particularly the pyridinyl group, can be utilized to create ligands for transition metal catalysts . These catalysts can be applied in various chemical reactions, including but not limited to, cross-coupling reactions which are pivotal in creating complex organic compounds.
Agrochemical Research
The compound’s derivatives can be used in the synthesis of agrochemicals. The trifluoromethyl group can impart properties like increased stability and bioactivity, making it a valuable component in developing new pesticides or herbicides .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to introduce the trifluoromethyl group into other organic molecules. This is particularly useful in the synthesis of complex molecules where the introduction of fluorine can significantly alter the molecule’s reactivity and physical properties .
Luminescent Materials
The pyridinyl group can be part of ligands that form metal complexes demonstrating luminescent properties. These materials have potential applications in the development of new types of LEDs and other light-emitting devices .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSAWAOJIQBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670646 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
888738-18-9 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



